molecular formula C9H5ClN2O3 B1582105 7-Chloro-4-hydroxy-3-nitroquinoline CAS No. 5350-50-5

7-Chloro-4-hydroxy-3-nitroquinoline

Cat. No.: B1582105
CAS No.: 5350-50-5
M. Wt: 224.6 g/mol
InChI Key: ZCVZBMGSTIUGRP-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-3-nitroquinoline is a quinoline derivative with the molecular formula C9H5ClN2O3. This compound is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline typically involves the nitration of 7-chloro-4-hydroxyquinoline. The process can be summarized as follows:

    Starting Material: 7-Chloro-4-hydroxyquinoline.

    Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a controlled temperature to avoid over-nitration.

    Isolation and Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of greener and more sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-3-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, and other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 7-Chloro-4-hydroxy-3-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: 7-Chloro-4-oxo-3-nitroquinoline.

Scientific Research Applications

7-Chloro-4-hydroxy-3-nitroquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-3-nitroquinoline depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-hydroxyquinoline: Lacks the nitro group at the 3rd position.

    4-Hydroxy-3-nitroquinoline: Lacks the chlorine atom at the 7th position.

    7-Chloro-3-nitroquinoline: Lacks the hydroxyl group at the 4th position.

Uniqueness

7-Chloro-4-hydroxy-3-nitroquinoline is unique due to the presence of all three functional groups (chlorine, hydroxyl, and nitro) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

7-chloro-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVZBMGSTIUGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276931
Record name 7-Chloro-4-hydroxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-50-5
Record name 5350-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5350-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-4-hydroxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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